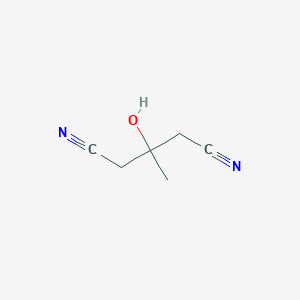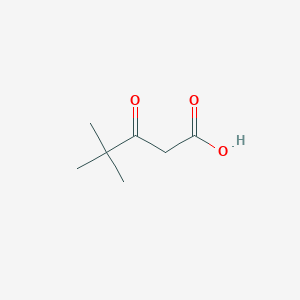
4,4-Dimethyl-3-oxopentanoic acid
Overview
Description
4,4-Dimethyl-3-oxopentanoic acid, also known as pivaloylacetate, is an organic compound with the molecular formula C7H12O3. It is a derivative of pentanoic acid and features a ketone functional group at the third carbon and two methyl groups at the fourth carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-3-oxopentanoic acid can be synthesized through several methods. One common approach involves the esterification of pivalic acid with ethyl acetoacetate, followed by hydrolysis to yield the desired acid. The reaction typically proceeds under acidic conditions with a catalyst such as sulfuric acid.
Another method involves the direct oxidation of 4,4-dimethyl-3-pentanol using an oxidizing agent like potassium permanganate or chromium trioxide. This reaction requires careful control of temperature and pH to prevent over-oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced via large-scale esterification and hydrolysis processes. The use of continuous flow reactors and automated control systems ensures high yield and purity. Industrial production also emphasizes the recycling of solvents and catalysts to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) in the presence of light or a catalyst.
Major Products Formed
Oxidation: this compound can be converted to this compound.
Reduction: The reduction of the ketone group yields 4,4-dimethyl-3-pentanol.
Substitution: Halogenated derivatives such as 4,4-dimethyl-3-chloropentanoic acid.
Scientific Research Applications
4,4-Dimethyl-3-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a building block for drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of polymers, resins, and specialty chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-oxopentanoic acid involves its interaction with various molecular targets, primarily through its ketone and carboxylic acid functional groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and metabolic pathways. The compound’s reactivity allows it to participate in nucleophilic addition and substitution reactions, making it a versatile intermediate in biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3-oxopentanoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a carboxylic acid.
4,4-Dimethyl-3-pentanol: The reduced form of this compound.
4,4-Dimethyl-3-chloropentanoic acid: A halogenated derivative.
Uniqueness
This compound is unique due to its combination of a ketone and carboxylic acid functional group, which imparts distinct reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
4,4-dimethyl-3-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2,3)5(8)4-6(9)10/h4H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERBIZCKDIJEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502216 | |
| Record name | 4,4-Dimethyl-3-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72531-41-0 | |
| Record name | 4,4-Dimethyl-3-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



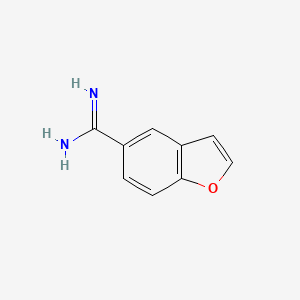

![6-Hydrazinyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3056502.png)
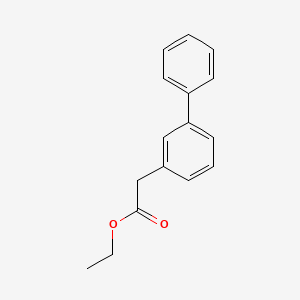
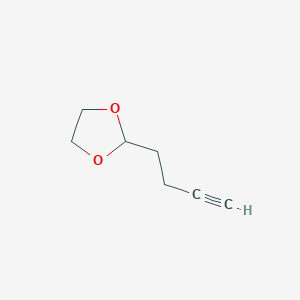
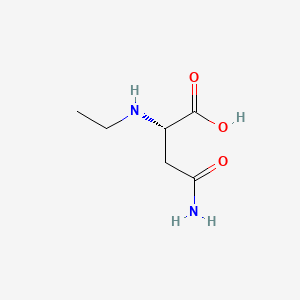
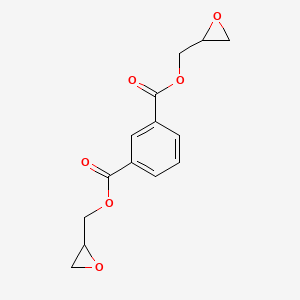
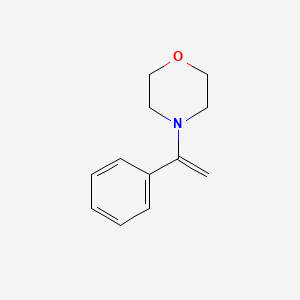

![[3-(Hydroxymethyl)-1-oxa-4-azaspiro[4.4]nonan-3-yl]methanol](/img/structure/B3056514.png)


